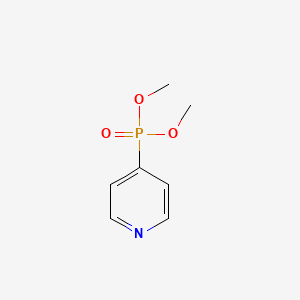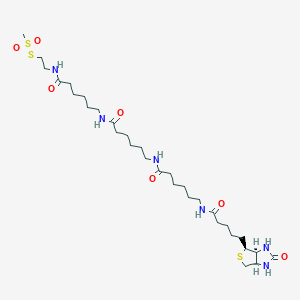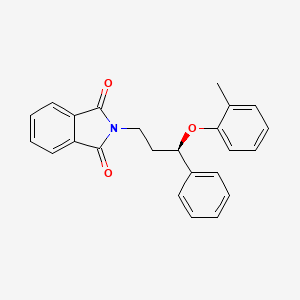
N,N'-Bis(2-aminoethyl)-1,3-propanediamine-D20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 is a chemical compound with the molecular formula C7H20N4. It is a high-affinity copper (II) chelator and is known for its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency in human promyelocytic leukemia cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 can be synthesized through the reaction of ethylene diamine with acrylonitrile, followed by hydrogenation. The reaction conditions typically involve:
Temperature: 80-100°C
Pressure: 1-5 atm
Catalyst: Nickel or palladium on carbon
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the formation of by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding amine oxides.
Reduction: Can be reduced to form primary amines.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: N-alkyl or N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in studies involving copper metabolism and its role in cellular processes.
Medicine: Investigated for its potential use in treating diseases related to copper metabolism, such as Wilson’s disease.
Industry: Utilized in the production of polymers and as a curing agent for epoxy resins.
Wirkmechanismus
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 exerts its effects by chelating copper ions, thereby inhibiting mitochondrial cytochrome c oxidase. This inhibition leads to a decrease in cellular copper levels, affecting various copper-dependent enzymes and pathways. The compound’s high affinity for copper ions makes it effective in disrupting copper homeostasis in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylenetetramine: Another copper chelator used in the treatment of Wilson’s disease.
Ethylenediamine: A simpler diamine with similar chelating properties but lower affinity for copper ions.
Uniqueness
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 is unique due to its high affinity for copper ions and its ability to inhibit mitochondrial cytochrome c oxidase. This makes it particularly useful in research involving copper metabolism and its related disorders .
Eigenschaften
Molekularformel |
C7H20N4 |
|---|---|
Molekulargewicht |
180.38 g/mol |
IUPAC-Name |
N,N',1,1,2,2,3,3-octadeuterio-N,N'-bis[1,1,2,2-tetradeuterio-2-(dideuterioamino)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2/hD6 |
InChI-Schlüssel |
UWMHHZFHBCYGCV-XOHOQQTLSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] |
Kanonische SMILES |
C(CNCCN)CNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)





![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)

![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

